molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No. B2848030
CAS RN: 896365-08-5
M. Wt: 411.458
InChI Key: VSQAEQQZWDRSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is complex. It contains a total of 60 bonds, including 30 non-H bonds, 10 multiple bonds, 11 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.

properties

IUPAC Name

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQAEQQZWDRSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.